molecular formula C19H17N3O4S B2584393 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide CAS No. 886932-96-3

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide

Cat. No.: B2584393
CAS No.: 886932-96-3
M. Wt: 383.42
InChI Key: KMUHVKYUSJVDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central 1,3,4-oxadiazole ring fused with a 2,3-dihydro-1,4-benzodioxin moiety. The benzamide group at position 4 is substituted with an ethylsulfanyl (-S-C₂H₅) group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-27-14-6-3-12(4-7-14)17(23)20-19-22-21-18(26-19)13-5-8-15-16(11-13)25-10-9-24-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUHVKYUSJVDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzodioxin and oxadiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituent on Benzamide Core Structure Biological Activity Molecular Weight (g/mol) Source
Target Compound 4-(ethylsulfanyl) 1,3,4-oxadiazole + benzodioxin Not explicitly reported (N/A) ~368.43 (estimated) -
BG02064 () 2-(methylsulfanyl) 1,3,4-oxadiazole + benzodioxin Not reported 369.39
LMM5 () 4-[benzyl(methyl)sulfamoyl] 1,3,4-oxadiazole + 4-methoxyphenyl Antifungal (C. albicans) ~527.60
Compound 18 () 3-(thiomethoxy) 1,3,4-oxadiazole + benzodioxin Ca²⁺/calmodulin inhibition ~425.44
Compound 8a-k () Varied sulfanyl/aryl groups 1,3,4-oxadiazole + benzodioxin Antibacterial (broad-spectrum) ~390–450

Key Observations :

  • Substituent Position and Type: The target compound’s ethylsulfanyl group at the para position contrasts with BG02064’s ortho-methylsulfanyl substitution .
  • Core Structure : All analogs share the 1,3,4-oxadiazole-benzodioxin scaffold, critical for maintaining structural rigidity and π-π stacking interactions in enzyme binding .
  • Biological Relevance : Ethylsulfanyl’s moderate lipophilicity (compared to methylsulfanyl or sulfamoyl groups) may balance solubility and membrane permeability, a factor observed in LMM5 and LMM11’s antifungal efficacy .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H19N3O3S
  • Molecular Weight : 481.618 g/mol
  • CAS Number : 613226-18-9

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound has been studied for its potential as an anticancer agent and its mechanisms of action.

Anticancer Activity

  • Mechanism of Action :
    • Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) through the activation of p53 and caspase pathways .
    • Flow cytometry assays demonstrated that these compounds can effectively arrest the cell cycle at various phases, indicating their potential as chemotherapeutic agents .
  • Cytotoxicity :
    • The compound exhibited cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines. For instance, a related oxadiazole derivative showed an IC50 value of 0.65 µM against MCF-7 cells .
    • Comparative studies revealed that certain analogs displayed higher potency than established chemotherapeutics like doxorubicin .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against leukemia and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Structure-Activity Relationship

Research focusing on structure-activity relationships (SAR) revealed that introducing electron-withdrawing groups on the oxadiazole ring improved antitumor activity significantly. This suggests that further chemical modifications could lead to more potent derivatives with enhanced selectivity for cancer cells while minimizing effects on normal cells .

Comparative Table of Biological Activities

CompoundIC50 (µM)Cancer Cell LineMechanism
This compound0.65MCF-7Apoptosis induction via p53 activation
Doxorubicin0.75MCF-7DNA intercalation
Oxadiazole Derivative A0.50U-937Caspase activation

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves cyclocondensation of a hydrazide derivative with a carbonyl precursor under reflux conditions. Critical intermediates are monitored via thin-layer chromatography (TLC) and characterized using 1H/13C NMR to confirm functional groups (e.g., oxadiazole ring formation) and IR spectroscopy to validate bond vibrations (e.g., C=O, C-N). Final purification is achieved via recrystallization from ethanol/water mixtures, with purity (>95%) verified by HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm) and carbon backbone.
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 414.4).
  • HPLC : Validates purity (>95%) using UV detection at 254 nm .

Q. How are reaction conditions optimized during oxadiazole ring formation?

Temperature (80–100°C), anhydrous solvents (e.g., DMF), and catalysts (e.g., POCl3) are critical. Excess carbonyl precursors are avoided to minimize side products like hydrazones. Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) .

Q. What purification strategies ensure high yields?

Column chromatography (silica gel, gradient elution) isolates intermediates, while recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/water) removes residual impurities. Yield optimization focuses on stoichiometric ratios and controlled cooling rates .

Advanced Research Questions

Q. How can structural modifications enhance solubility for in vivo studies?

Introduce hydrophilic groups (e.g., morpholinosulfonyl) or employ co-solvents (DMSO:PBS). Computational models (e.g., Hansen solubility parameters) predict solubility trends based on logP values (~3.2 for the parent compound) .

Q. What methodologies resolve contradictions in biological activity data across analogs?

  • Comparative SAR Analysis : Correlate substituent effects (e.g., ethylsulfanyl vs. dipropylsulfamoyl) with IC50 values.
  • Standardized Assays : Replicate enzyme inhibition (e.g., adenylyl cyclase) under controlled pH and temperature.
  • Statistical Validation : Use ANOVA to assess variability in replicate experiments .

Q. How does the ethylsulfanyl group influence target engagement vs. off-target effects?

Synthesize analogs with alternative thioether groups (e.g., methylsulfonyl) and perform:

  • Competitive Binding Assays : Compare affinity for adenylyl cyclase isoforms.
  • CRISPR-Cas9 Knockout Models : Isolate target pathways in neuronal cells .

Q. What computational tools predict binding affinity to pain-related targets?

  • Molecular Docking : Use AutoDock Vina with adenylyl cyclase 1/8 crystal structures (PDB: 4CL4).
  • MM-GBSA Calculations : Estimate binding free energy (ΔG) for lead optimization .

Q. How can pharmacokinetic challenges (e.g., metabolic stability) be addressed?

  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS.
  • Prodrug Strategies : Mask the ethylsulfanyl group with labile esters to enhance bioavailability .

Q. What experimental frameworks link this compound’s activity to theoretical models?

Align with Guiding Principle 2 ( ): Use the "lock-and-key" hypothesis to explain enzyme inhibition. Design dose-response studies to validate nonlinear regression models (e.g., Hill equation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.